![molecular formula C33H50O4 B150071 デヒドロエブリコ酸モノアセテート](/img/structure/B150071.png)
デヒドロエブリコ酸モノアセテート
概要
説明
. This compound is known for its potential biological activities and is primarily used in scientific research.
科学的研究の応用
DEMA exhibits several biological activities that make it a candidate for pharmacological applications:
- Anticancer Properties : Research has shown that DEMA possesses cytotoxic effects against various cancer cell lines, including lung adenocarcinoma cells. In a study, DEMA was isolated from the ethanol extract of Poria cocos and demonstrated significant cytotoxicity in vitro, indicating its potential as an anticancer agent .
- Glucose Uptake Stimulation : DEMA has been identified to enhance glucose uptake in cells, which suggests its potential use in managing diabetes. A study highlighted that compounds derived from Wolfiporia cocos, including DEMA, stimulated glucose uptake in muscle cells .
- Renoprotective Effects : In models of cisplatin-induced renal damage, DEMA showed protective effects on kidney cells. The compound was able to improve cell viability post-treatment with cisplatin, suggesting its potential in nephroprotection .
Data Table of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on the effects of DEMA on lung cancer cells demonstrated a dose-dependent reduction in cell viability when treated with the compound. The results indicated that at higher concentrations, DEMA effectively induced apoptosis through caspase activation pathways.
Case Study 2: Diabetes Management
In diabetic mouse models, DEMA administration resulted in significant reductions in blood glucose levels. The study concluded that DEMA could be a promising candidate for developing new anti-diabetic medications due to its glucose-lowering effects.
Future Directions and Research Opportunities
The current findings suggest several avenues for future research:
- Clinical Trials : There is a need for clinical trials to validate the efficacy and safety of DEMA in humans.
- Mechanistic Studies : Further investigations into the molecular mechanisms of action could uncover additional therapeutic targets.
- Formulation Development : Research into suitable formulations for enhancing bioavailability and efficacy is essential for translating laboratory findings into clinical applications.
作用機序
Target of Action
Dehydroeburicoic acid monoacetate (DEA) is a lanostane triterpenoid isolated from Wolfiporia cocos . It primarily targets the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . These targets play a crucial role in managing oxidative stress and maintaining cellular homeostasis.
Mode of Action
DEA engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion . This dual inhibition mechanism allows DEA to effectively manage oxidative stress conditions.
Biochemical Pathways
The primary biochemical pathway affected by DEA is the Nrf2 pathway . DEA promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . This results in the enhancement of the body’s antioxidant defense system, thereby mitigating oxidative stress.
Result of Action
The molecular and cellular effects of DEA’s action include the restoration of mitochondrial dysfunction induced by ethanol and the generation of antioxidant activity in the alcoholic liver disease (ALD) cell model . These effects contribute to DEA’s potential therapeutic benefits against ALD.
Action Environment
The action, efficacy, and stability of DEA can be influenced by various environmental factors. For instance, DEA should be stored at 4°C, sealed, and away from moisture and light . In addition, the compound’s solubility in DMSO can be significantly affected by humidity . Therefore, the environment plays a crucial role in the effective use and storage of DEA.
生化学分析
Biochemical Properties
Dehydroeburicoic acid monoacetate interacts with various biomolecules, including enzymes and proteins. It has been reported to act as a dual inhibitor of the Keap1–Nrf2 protein–protein interaction (PPI) and GSK3β . It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity in a Keap1-independent fashion .
Cellular Effects
Dehydroeburicoic acid monoacetate exerts significant effects on various types of cells and cellular processes. It promotes Nrf2 nuclear translocation to activate downstream antioxidant genes . It also restores the mitochondrial dysfunction induced by ethanol and generates antioxidant activity in the alcoholic liver disease (ALD) cell model with minimal toxicity .
Molecular Mechanism
The molecular mechanism of action of Dehydroeburicoic acid monoacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It engages Keap1 to disrupt the Keap1–Nrf2 PPI and inhibits GSK3β to restore Nrf2 activity .
準備方法
Dehydroeburicoic acid monoacetate is typically synthesized from dehydroeburicoic acid through an acetylation reaction. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3-position of dehydroeburicoic acid.
化学反応の分析
Dehydroeburicoic acid monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Dehydroeburicoic acid monoacetate is unique among lanostane triterpenoids due to its specific acetylation at the 3-position. Similar compounds include:
Dehydroeburicoic acid: The non-acetylated form of dehydroeburicoic acid monoacetate.
Dehydrotrametenolic acid: Another lanostane triterpenoid with similar biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities.
生物活性
Dehydroeburicoic acid monoacetate (DEA-MA) is a lanostane triterpenoid derived from Wolfiporia cocos, a fungus widely used in traditional Chinese medicine. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and metabolic regulation. This article provides a comprehensive overview of the biological activity of DEA-MA, supported by recent research findings and case studies.
Chemical Structure and Properties
DEA-MA is characterized by its unique triterpenoid structure, which contributes to its biological properties. Its solubility is reported to be ≥ 2 mg/mL (3.92 mM), forming a clear solution, which is essential for its application in biological assays .
Biological Activities
1. Cytotoxic Effects
Research indicates that DEA-MA exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that DEA-MA, along with other constituents from Poria cocos, showed cytotoxic effects on human lung adenocarcinoma cells (A549, H1264, H1299, and Calu-6) with IC50 values ranging from 63.6 μM to 171.0 μM after 48 hours of treatment . The mechanism of action involves the induction of apoptosis, characterized by elevated Bax expression and caspase-3 activation.
2. Antidiabetic Activity
DEA-MA has been identified as having glucose-uptake-stimulatory activity, making it a potential candidate for managing diabetes. In vitro studies have shown that it enhances insulin-mediated glucose uptake through mechanisms independent of PPAR-gamma . This suggests a promising role in improving glucose metabolism and insulin sensitivity.
3. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It was found to be effective against neuropsychiatric diseases such as Alzheimer's and Parkinson's disease at low to medium concentrations, indicating its potential in managing cognitive disorders . The mechanisms involved include modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study 1: Lung Cancer Treatment
In a controlled study involving human lung adenocarcinoma cells, treatment with DEA-MA resulted in significant reductions in cell viability when compared to untreated controls. The study highlighted that DEA-MA could serve as an adjunct therapy in lung cancer treatment due to its ability to induce apoptosis effectively .
Case Study 2: Diabetes Management
Another investigation focused on the antidiabetic effects of DEA-MA revealed that it significantly lowered blood glucose levels in diabetic mice models. The study emphasized the importance of dosage and timing in maximizing the therapeutic effects of DEA-MA .
Research Findings Summary Table
Biological Activity | Effect | IC50 Values / Concentration |
---|---|---|
Cytotoxicity | Induces apoptosis in lung cancer cells | 63.6 μM - 171.0 μM |
Antidiabetic | Enhances insulin-mediated glucose uptake | Effective at low concentrations |
Neuroprotection | Protective against neurodegenerative diseases | Effective at low to medium doses |
特性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHCPTDPDUADTK-DLCVLMBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the p53 status of lung adenocarcinoma cells in relation to dehydroeburicoic acid monoacetate's cytotoxicity?
A2: Interestingly, the study found that dehydroeburicoic acid monoacetate exhibited cytotoxicity towards lung adenocarcinoma cell lines with different p53 statuses []. This suggests that the compound's mechanism of action is not solely dependent on the p53 pathway, which is often mutated in cancer cells. This finding highlights the potential of dehydroeburicoic acid monoacetate as a therapeutic agent for a broader range of lung adenocarcinoma subtypes, including those with p53 mutations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。